molecular formula C19H32O3 B12812820 5alpha-Androstane-3beta,16beta,17beta-triol CAS No. 27261-27-4

5alpha-Androstane-3beta,16beta,17beta-triol

Cat. No.: B12812820
CAS No.: 27261-27-4
M. Wt: 308.5 g/mol
InChI Key: CXGDRQWRJUSSAR-KMDKCDOHSA-N
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Description

5alpha-Androstane-3beta,16beta,17beta-triol is a steroidal triol of significant interest in biochemical and endocrine research as a metabolite of androgenic hormones. This compound is part of a class of 5alpha-reduced, 16-hydroxylated androgen metabolites whose study has shed light on complex steroidogenic pathways in tissues such as the testis . While the specific biological profile of the 16beta-hydroxy epimer is an area of ongoing investigation, research on its closely related analog, 5alpha-androstane-3alpha,16alpha,17beta-triol, has identified it as a novel metabolite of testosterone in Sertoli cells, highlighting the role of 16-hydroxylase enzymes in the testis . Furthermore, 16alpha-derivatized analogs of androstanediol have been synthesized and evaluated for their antiandrogenic properties and potential therapeutic activity against prostate cancer, indicating the importance of the 16-position for modulating biological activity . The 3beta,17beta-diol configuration is of particular scientific interest, as metabolites with this structure, such as 5alpha-androstane-3beta,17beta-diol (3β-diol), are known to function as selective agonists for the estrogen receptor beta (ERβ) . Through action on ERβ, such metabolites can regulate gene expression, exhibit antiproliferative effects in the prostate, and modulate the hypothalamic-pituitary-adrenal (HPA) axis response to stress . This makes this compound a valuable compound for researchers exploring the intricate interplay between androgen metabolism, estrogen receptor signaling, and their roles in neuroendocrinology, stress physiology, and oncology. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27261-27-4

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,16S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16,17-triol

InChI

InChI=1S/C19H32O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)15(13)10-16(21)17(19)22/h11-17,20-22H,3-10H2,1-2H3/t11-,12-,13+,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

CXGDRQWRJUSSAR-KMDKCDOHSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CC(C4O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstane-3beta,16beta,17beta-triol typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions at specific positions on the steroid backbone. Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the steroid structure and to avoid unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstane-3beta,16beta,17beta-triol undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Endocrinology

The compound plays a significant role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Research indicates that 5alpha-Androstane-3beta,16beta,17beta-triol can modulate stress responses through its interactions with estrogen receptors, particularly estrogen receptor beta (ERβ).

  • Mechanism : It binds to ERβ with moderate affinity, influencing gene expression related to stress and hormonal balance. Studies show that administration of this compound can reduce cortisol and adrenocorticotropic hormone (ACTH) levels in response to stressors .

Neuropharmacology

This compound exhibits neuroprotective properties by modulating neurotransmitter systems. It acts on GABA_A receptors as a positive allosteric modulator.

  • Case Study : In an animal model of stress-induced memory impairment, administration of this compound improved cognitive functions significantly compared to controls .

Cancer Research

The compound has been investigated for its antiproliferative effects on prostate cancer cells. Its ability to activate ERβ suggests potential therapeutic applications in hormone-sensitive cancers.

  • Findings : Studies demonstrate that this compound can inhibit the proliferation of prostate cancer cells by mediating estrogenic pathways .

Comparative Analysis with Related Compounds

Compound NameBiological ActivityBinding Affinity to ERβNotable Effects
TestosteronePotent androgenic activityHighMuscle growth, libido enhancement
Dihydrotestosterone (DHT)Strong androgenic effectsVery highHair loss in males
5alpha-Androstane-3alpha-diolModerate androgenic activityModerateNeuroprotective effects
5alpha-Androstane-3beta-diolSelective ERβ modulatorVariableAntiproliferative effects on cancer cells

Case Study 1: Anticonvulsant Activity

A study examined the anticonvulsant properties of related compounds alongside this compound. Results indicated significant dose-dependent protection against seizures.

Case Study 2: Hormonal Regulation

In male patients with epilepsy, alterations in androgen levels were correlated with the presence of metabolites like this compound. This correlation suggested improved hormonal balance and reduced seizure frequency .

Case Study 3: Neuroprotection

Research focused on the neuroprotective effects of this compound showed that it significantly improved cognitive performance in stress models compared to untreated controls.

Mechanism of Action

The mechanism of action of 5alpha-Androstane-3beta,16beta,17beta-triol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This interaction is crucial for its effects on hormone regulation and other biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogs

Comparison with Diol Derivatives

5α-Androstane-3β,17β-Diol (3βAdiol)
  • Structure : Lacks the 16β-hydroxyl group present in the triol.
  • Biological Roles: Inhibits prostate cancer cell migration via ERβ activation . Modulates stress reactivity and corticotropin-releasing hormone (CRH) regulation in the brain through ERβ .
5α-Androstane-3α,17β-Diol (Androstanediol)
  • Structure : 3α-hydroxyl instead of 3β; lacks 16β-hydroxyl.
  • Receptor Binding : Primarily acts via AR after conversion to DHT by oxidative 3α-hydroxysteroid dehydrogenases (e.g., RL-HSD) .
  • Biological Roles :
    • Serves as a reservoir for DHT in androgen-dependent tissues (e.g., prostate) .
    • Predominant androgen in immature mouse testes, synthesized via two pathways involving 5α-reductase 1 .
Structural Comparison Table
Compound Hydroxyl Positions Key Receptor Targets Metabolic Fate
5α-Androstane-3β,16β,17β-Triol 3β, 16β, 17β Unknown Not described
5α-Androstane-3β,17β-Diol 3β, 17β ERβ Non-androgenic metabolite
5α-Androstane-3α,17β-Diol 3α, 17β AR (via DHT) Converts to DHT

Comparison with Other Triols

5α-Androstane-3β,6α,17β-Triol and 5α-Androstane-3β,7α,17β-Triol
  • Structure : Both feature 3β- and 17β-hydroxyls but differ in the third hydroxyl group (6α or 7α instead of 16β).
  • Metabolism : Rapidly synthesized from 5α-androstane-3β,17β-diol in the pituitary, suggesting tissue-specific hydroxylation patterns .
  • Functional Implications : The position of the third hydroxyl group may influence tissue distribution or enzymatic degradation, though specific biological roles remain uncharacterized .
5α-Androstane-2α-Fluoro-17β-ol-3-one Acetate
  • Structure : Contains a fluorine substitution at 2α and an acetate group, unlike the triol’s hydroxylation pattern.
  • Role : Serves as a synthetic analog for studying steroid receptor interactions but lacks natural metabolic relevance .

Mechanistic and Therapeutic Implications

ERβ Selectivity vs. Androgenicity

  • 3βAdiol : Demonstrates that 3β-hydroxylation abolishes androgenic activity while enabling ERβ-mediated effects, such as prostate cancer suppression and neuroendocrine regulation .
  • 5α-Androstane-3β,16β,17β-Triol: The additional 16β-hydroxyl may further modulate ERβ affinity or introduce novel interactions with other nuclear receptors (e.g., liver X receptors) .

Metabolic Stability

  • 3βAdiol : Resists conversion to DHT due to stereochemical preferences of 3α-hydroxysteroid dehydrogenases .
  • Androstanediol : Readily converts to DHT via oxidative enzymes (e.g., RL-HSD), driving androgen-dependent pathologies .
  • Triol : The 16β-hydroxyl group could alter metabolic clearance or introduce alternative degradation pathways, though this requires empirical validation.

Biological Activity

5alpha-Androstane-3beta,16beta,17beta-triol (also known as 5α-androstanediol) is a steroid compound that exhibits significant biological activity, particularly in relation to androgen receptor modulation and steroid metabolism. Understanding its biological functions is crucial for exploring its potential therapeutic applications, especially in androgen-related conditions.

Chemical Structure and Properties

This compound is a derivative of the androgen testosterone and possesses three hydroxyl groups at positions 3β, 16β, and 17β. This unique structure contributes to its specific interactions with steroid receptors and enzymes involved in steroid metabolism.

Androgen Receptor Modulation

One of the primary biological activities of this compound is its interaction with the androgen receptor (AR). It has been shown to act as an agonist or antagonist depending on the context of its use:

  • Agonistic Activity : In certain cellular contexts, this compound can enhance AR activity, which may be beneficial in conditions like hypogonadism where increased androgen action is desired.
  • Antagonistic Activity : Conversely, it may inhibit AR activity in other scenarios, such as in prostate cancer treatment where reducing androgen signaling is crucial.

Enzymatic Interactions

The compound is metabolized by various enzymes including:

  • 17β-Hydroxysteroid Dehydrogenase (HSD) : This enzyme plays a critical role in converting androgens and estrogens into their active forms. This compound can be a substrate for HSD enzymes, influencing the levels of active steroids in tissues .
  • CYP Enzymes : Cytochrome P450 enzymes (CYPs) are involved in hydroxylation processes that modify steroid hormones. The hydroxylation at specific positions can affect the biological potency of androgens .

Metabolism

The metabolism of this compound involves several pathways leading to various metabolites that can have distinct biological effects. For example:

  • Hydroxylation : The compound can undergo hydroxylation at different positions by CYP enzymes, resulting in metabolites that may exhibit different affinities for steroid receptors .
  • Conjugation : Metabolites may also undergo conjugation reactions (e.g., sulfation), which can alter their solubility and excretion rates .

Prostate Cancer Treatment

Research indicates that compounds similar to this compound are being investigated for their potential use in treating prostate cancer. Studies have shown that modulating AR activity can slow tumor growth. For instance:

  • A study demonstrated that treatment with an androgen receptor antagonist led to reduced tumor size in animal models .
  • Clinical trials are ongoing to evaluate the efficacy of such compounds in combination therapies for advanced prostate cancer .

Effects on Hormone Levels

In a clinical setting, administration of this compound has been associated with altered levels of testosterone and dihydrotestosterone (DHT), impacting various physiological processes such as libido and muscle mass maintenance .

Summary Table of Biological Activities

Biological ActivityDescription
Androgen Receptor AgonismEnhances AR activity in certain tissues
Androgen Receptor AntagonismInhibits AR activity beneficial for conditions like prostate cancer
Enzymatic Substrate for HSDModulates levels of active estrogens and androgens
Hydroxylation by CYP EnzymesAlters potency and biological effects through metabolic pathways
Impact on Hormone LevelsInfluences testosterone and DHT levels affecting physiological functions

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 5α-androstane-3β,16β,17β-triol?

Methodological Answer:
Key synthetic steps involve regioselective hydroxylation and stereochemical control. For example, bromination at C-16α of a 17-ketone precursor followed by controlled alkaline hydrolysis can yield triol derivatives . Purification often employs column chromatography (silica gel) with gradient elution (e.g., hexane/ethyl acetate), followed by recrystallization in methanol to achieve ≥98% purity. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most reliable for characterizing 5α-androstane-3β,16β,17β-triol?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm stereochemistry, with characteristic shifts for 3β-OH (δ ~3.4 ppm) and 16β-OH (δ ~4.1 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) coupled with ESI-MS detect [M+H]⁺ ions (theoretical m/z ~334.4) .
  • Melting Point Analysis : Compare observed values (e.g., 219–221°C) to literature to assess purity .

Advanced: How do metabolic pathways of 5α-androstane-3β,16β,17β-triol differ between in vitro and in vivo models?

Methodological Answer:
In vitro models (e.g., liver microsomes) show NADPH-dependent reduction to 3α-OH derivatives, while in vivo studies (rat models) reveal hepatic glucuronidation at C-3β and renal excretion . To resolve discrepancies, use isotope-labeled tracers (e.g., deuterated analogs) and LC-MS/MS to track metabolite distribution .

Advanced: What computational approaches predict the estrogen receptor (ER) binding affinity of 5α-androstane-3β,16β,17β-triol?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with ERα/β crystal structures (PDB: 1A52) to assess binding poses. Focus on hydrogen bonding with Glu353/Arg394 and hydrophobic interactions with Leu387 .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability (GROMACS) over 100 ns to validate docking results .
  • QSAR Models : Train on androgen/estrogen datasets to predict EC₅₀ values for receptor activation .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., androgenic vs. anti-inflammatory effects)?

Methodological Answer:

  • Dose-Response Studies : Test across concentrations (nM–μM) in androgen receptor (AR) luciferase assays (e.g., HEK293 cells) to identify biphasic effects .
  • Cell-Specific Contexts : Compare activity in prostate vs. immune cells (e.g., macrophages) using qPCR for AR/NF-κB targets .
  • Structural Analog Testing : Replace 16β-OH with methoxy or deuterate to isolate functional group contributions .

Basic: What in silico tools are recommended for modeling the stability of 5α-androstane-3β,16β,17β-triol in solution?

Methodological Answer:

  • ChemAxon Software : Predict logP (~2.8) and solubility (≈0.1 mg/mL in water) to optimize solvent systems (e.g., DMSO for stock solutions) .
  • Gaussian Calculations : Perform DFT (B3LYP/6-31G*) to assess intramolecular H-bonding between 3β-OH and 17β-OH, which enhances stability .

Advanced: How can isotope-labeled derivatives (e.g., 16,16,17-D₃) improve pharmacokinetic studies?

Methodological Answer:

  • Tracer Metabolism : Administer deuterated triol (e.g., 5α-androstane-3β,17β-diol-16,16,17-D₃) in rat models and use LC-MS/MS to quantify hepatic vs. renal clearance .
  • Isotope Dilution : Spike samples with labeled analogs to correct for matrix effects in biofluid analysis .

Basic: What are the critical gaps in toxicological data for 5α-androstane-3β,16β,17β-triol, and how can they be addressed?

Methodological Answer:
Current SDS lack acute toxicity data (e.g., LD₅₀). Conduct OECD 423 acute oral toxicity tests in rodents, monitoring organ weights and serum ALT/AST levels . For genotoxicity, perform Ames tests (OECD 471) with TA98/TA100 strains .

Advanced: What methodologies assess the ecotoxicological impact of 5α-androstane-3β,16β,17β-triol in aquatic systems?

Methodological Answer:

  • OECD 201 Algal Growth Inhibition Test : Expose Pseudokirchneriella subcapitata to 0.1–10 mg/L triol and measure chlorophyll-a inhibition .
  • Fish Embryo Toxicity (FET) : Use zebrafish embryos (OECD 236) to evaluate teratogenicity (e.g., yolk sac edema) at 96 hpf .

Basic: What storage conditions ensure long-term stability of 5α-androstane-3β,16β,17β-triol?

Methodological Answer:
Store at -20°C in amber vials under argon to prevent oxidation. For solutions, use anhydrous methanol (H₂O <0.1%) and avoid freeze-thaw cycles. Stability ≥5 years is achievable with periodic LC-MS purity checks .

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